molecular formula C21H29N3O3 B5663794 4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide

4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide

Cat. No. B5663794
M. Wt: 371.5 g/mol
InChI Key: LDXQTCLQUUWIBJ-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that often exhibit significant biological activities due to their complex molecular structures, which include multiple cyclic systems. The structural complexity and the presence of the diazaspiro[5.5]undecane core are indicative of potential for a wide range of chemical properties and reactions, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.

Synthesis Analysis

The synthesis of compounds with diazaspiro[5.5]undecane skeletons, similar to the compound , involves multiple steps, including the formation of spirocyclic intermediates. These processes often employ strategies such as annulation reactions and the use of resin-bound bismesylates for the construction of piperazines and diazaspirocycles, indicating a complex synthetic route that requires careful planning and execution for optimal yields (Macleod, Dolle, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and computational methods to reveal conformational characteristics and rotational barriers. These studies help in understanding the relationship between structure and biological activity, offering insights into how structural features impact the compound's chemical behavior (Grassi, Cordaro, Bruno, Nicolò, 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their participation in various organic reactions, such as cycloadditions, which are pivotal in expanding the chemical space of diazaspirocyclic compounds. These reactions are crucial for introducing functional groups that can modulate the biological activity of the molecules (Chiaroni, Riche, Rigolet, Mélot, Vebrel, 2000).

properties

IUPAC Name

4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-16-3-5-17(6-4-16)20(27)22-12-8-19(26)24-13-10-21(11-14-24)9-7-18(25)23(2)15-21/h3-6H,7-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXQTCLQUUWIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC(=O)N2CCC3(CCC(=O)N(C3)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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